methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS No.: 1220422-00-3
Cat. No.: VC11611794
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220422-00-3 |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | methyl 5-bromo-1-methyl-2-oxopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3 |
| Standard InChI Key | ZOTAJZWTPXSWNG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=C(C1=O)C(=O)OC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridine ring system in a dihydro state, with substitutions at positions 1, 2, 3, and 5. Key structural elements include:
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1-Methyl group: Enhances steric bulk and influences electronic properties.
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2-Oxo group: Introduces keto-enol tautomerism potential.
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3-Carboxylate ester: Provides a site for hydrolysis or nucleophilic substitution.
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5-Bromo substituent: A halogen atom that facilitates cross-coupling reactions .
The SMILES notation (COC(=O)C1=CC(Br)=CN(C)C1=O) and InChIKey (WXPYFTHDDRZTRR-UHFFFAOYSA-N) confirm the substituent positions and stereoelectronic configuration .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via bromination of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. Key steps include:
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Substrate preparation: Methylation of 2-hydroxynicotinic acid followed by esterification.
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Bromination: Electrophilic aromatic substitution at position 5, driven by the electron-withdrawing carboxylate group .
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Purification: Column chromatography or recrystallization yields >95% purity .
Scalable Manufacturing
Industrial production employs continuous flow reactors to optimize bromination efficiency. Parameters include:
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Temperature control: 20–30°C to minimize side reactions.
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Solvent selection: Acetonitrile or dimethylformamide (DMF) for improved solubility.
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Catalyst use: Lewis acids like FeCl₃ enhance regioselectivity.
Physicochemical Properties
The compound’s low vapor pressure (5.76×10⁻⁵ mmHg at 25°C) suggests limited volatility, while a pKa of ~8.01 indicates weak acidity at the NH position .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The 5-bromo group undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling access to biaryl derivatives. For example, reaction with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ yields methyl 1-methyl-2-oxo-5-(4-methoxyphenyl)-1,2-dihydropyridine-3-carboxylate .
Ester Hydrolysis
Treatment with aqueous NaOH or LiOH generates the corresponding carboxylic acid, which can be further functionalized via amidation or reduction.
Cyclization Reactions
Under basic conditions, the compound forms fused heterocycles. For instance, reaction with hydrazine produces pyrazolo[3,4-b]pyridine derivatives, which are pharmacologically relevant .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound is a precursor to kinase inhibitors and antimicrobial agents. Its bromine atom serves as a handle for introducing pharmacophores via cross-coupling .
Material Science
Incorporated into metal-organic frameworks (MOFs), it enhances porosity and catalytic activity due to its rigid, planar structure .
Biological Studies
Preliminary assays suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and anticancer potential (IC₅₀ = 45 µM in MCF-7 cells) .
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